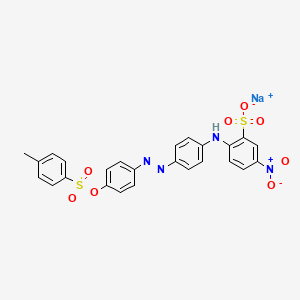![molecular formula C21H36 B13811723 Di[decahydro-1-naphthyl]methane CAS No. 55125-02-5](/img/structure/B13811723.png)
Di[decahydro-1-naphthyl]methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of naphthalene, where two decahydro-1-naphthyl groups are connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di[decahydro-1-naphthyl]methane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of di(1-naphthyl)methane using a suitable catalyst under high pressure and temperature conditions . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous hydrogenation of naphthalene derivatives in a reactor equipped with a catalyst bed. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Di[decahydro-1-naphthyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Compounds with new functional groups replacing hydrogen atoms.
科学研究应用
Di[decahydro-1-naphthyl]methane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocracking and hydrogenation reactions.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Di[decahydro-1-naphthyl]methane involves its interaction with various molecular targets and pathways. In hydrocracking reactions, the compound undergoes cleavage of carbon-carbon bonds in the presence of a catalyst, leading to the formation of smaller hydrocarbons . The specific pathways and molecular targets depend on the reaction conditions and the nature of the catalyst used.
相似化合物的比较
Similar Compounds
Di(1-naphthyl)methane: A precursor in the synthesis of Di[decahydro-1-naphthyl]methane.
Naphthalene: The parent compound from which this compound is derived.
Decahydronaphthalene: A fully hydrogenated form of naphthalene.
Uniqueness
This compound is unique due to its structure, which combines two decahydro-1-naphthyl groups with a methylene bridge. This structure imparts specific chemical properties and reactivity that distinguish it from other naphthalene derivatives .
属性
CAS 编号 |
55125-02-5 |
|---|---|
分子式 |
C21H36 |
分子量 |
288.5 g/mol |
IUPAC 名称 |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C21H36/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h16-21H,1-15H2 |
InChI 键 |
XUXHXEMDOZHKDH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CCCC2CC3CCCC4C3CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



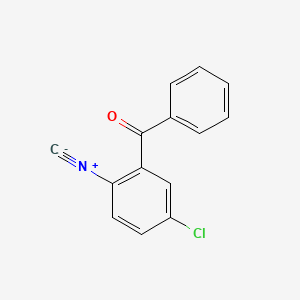
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
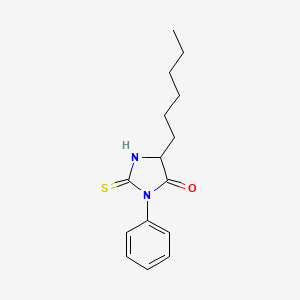
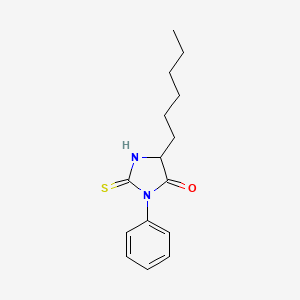
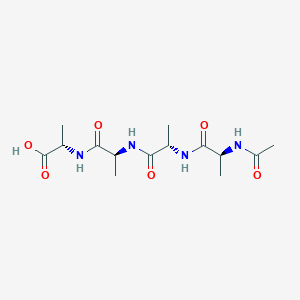
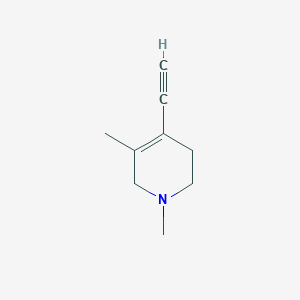
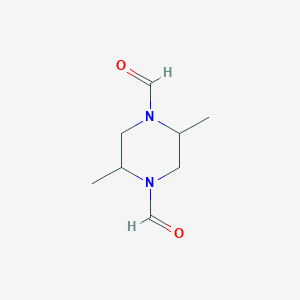
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
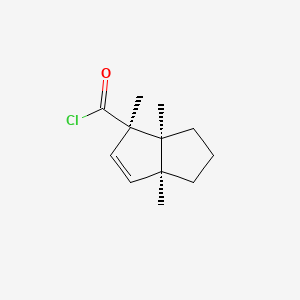
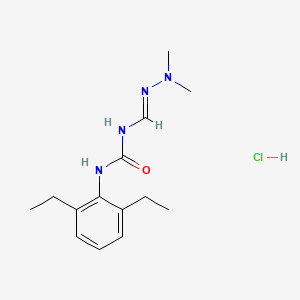

![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
